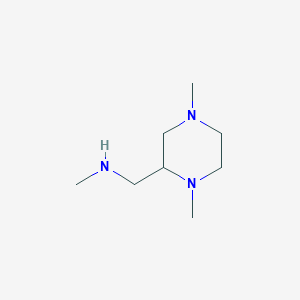
N,1,4-Trimethyl-2-piperazinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,4-Trimethyl-2-piperazinemethanamine is a chemical compound with the molecular formula C9H21N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,4-Trimethyl-2-piperazinemethanamine typically involves the alkylation of piperazine derivatives. One common method is the reaction of 1-methylpiperazine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production. The compound is then purified through distillation or crystallization techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,1,4-Trimethyl-2-piperazinemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N,1,4-Trimethyl-2-piperazinemethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized as a surfactant and stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N,1,4-Trimethyl-2-piperazinemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Piperazineethanamine: A related compound with similar structural features but different functional groups.
N,N,4-Trimethyl-1-piperazineethanamine: Another derivative with variations in the alkylation pattern.
Uniqueness
N,1,4-Trimethyl-2-piperazinemethanamine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other piperazine derivatives may not be as effective.
Properties
CAS No. |
1093860-46-8 |
|---|---|
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
1-(1,4-dimethylpiperazin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H19N3/c1-9-6-8-7-10(2)4-5-11(8)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
XNUXRINROJGIOE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CN(CCN1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















